2-[2-(2-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(2-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core with a substituted ethenyl-phenyl moiety. The compound’s structure includes a 2-methoxyphenyl group attached to an ethenyl linker, which is further bonded to the boron atom of the dioxaborolane ring. This configuration imparts unique electronic and steric properties, making it relevant in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science . The methoxy group at the ortho position may influence reactivity and stability through steric hindrance and electron-donating effects, distinguishing it from para-substituted analogs .
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-8-6-7-9-13(12)17-5/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHHBCUXYNTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Hydroboration
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Reagents :
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Alkyne : 2-Methoxyphenylacetylene (1.0 equiv).
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Borane Source : BH₃·THF (1.2 equiv).
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Conditions :
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Conducted at 0°C in THF for 1 hour.
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Step 2: Pinacol Ester Formation
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Reagents :
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Pinacol : 1.1 equiv.
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Acid Scavenger : MgSO₄ (1.0 equiv).
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Conditions :
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Stir in dichloromethane at room temperature for 16 hours.
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Key Data
Advantages : Avoids palladium catalysts; suitable for gram-scale synthesis.
Limitations : Requires handling of air-sensitive borane reagents.
Direct Boronic Acid Esterification
This method converts 2-(2-methoxyphenyl)vinylboronic acid into its pinacol ester via acid-catalyzed condensation.
Procedure
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Reagents :
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Boronic Acid : 2-(2-Methoxyphenyl)vinylboronic acid (1.0 equiv).
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Pinacol : 1.05 equiv.
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Solvent : Ethyl acetate or dichloromethane.
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Conditions :
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Reflux with azeotropic removal of water (Dean-Stark apparatus).
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Catalyzed by p-toluenesulfonic acid (0.1 equiv).
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Workup :
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Concentrate under reduced pressure.
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Recrystallize from hexanes/ethyl acetate.
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Key Data
Advantages : Simple setup; high yields with minimal purification.
Limitations : Requires anhydrous conditions to prevent boronic acid hydrolysis.
Comparative Analysis of Methods
| Method | Yield Range | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura | 73–89% | High | Moderate | Catalyst removal; halogenated byproducts |
| Hydroboration | 77–92% | Moderate | High | Air-sensitive intermediates |
| Direct Esterification | 89–94% | Low | High | Moisture sensitivity |
Recommended Method : Direct esterification (Method 3) is preferred for its simplicity and cost-effectiveness. For functionalized substrates, Suzuki-Miyaura (Method 1) offers superior flexibility.
Characterization and Validation
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¹H NMR (CDCl₃): δ 7.35 (d, J = 18.4 Hz, 1H, vinyl-H), 7.20–7.05 (m, 3H, aryl-H), 6.01 (d, J = 18.4 Hz, 1H, vinyl-H), 3.79 (s, 3H, OCH₃), 1.30 (s, 12H, pinacol-CH₃).
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¹³C NMR : δ 159.3 (C-O), 148.1 (B-O), 129.3–112.9 (aryl-C), 83.2 (B-O), 24.8 (pinacol-CH₃).
Purity : ≥95% by HPLC (C18 column, MeCN/H₂O = 70:30).
Industrial-Scale Considerations
Chemical Reactions Analysis
2-[2-(2-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(2-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs include:
- 2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7h) : Differs in the methoxy group’s position (para vs. ortho). The para-substituted analog exhibits lower stability, decomposing rapidly even under inert conditions .
- 2-[(Z)-1-(p-Chlorophenyl)-2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7c) : Chlorine substitution enhances electrophilicity but reduces stability (44% yield, unstable at low temperatures) .
- 2-(3-Methoxy-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Additional methyl groups increase steric bulk, improving crystallinity (97% purity, stable at 4–8°C) .
Stability and Reactivity
- Stability Trends : Electron-withdrawing groups (e.g., Cl in 7c) and para-substitution (7h) reduce stability, while bulky substituents (e.g., tert-butyl in 7e) enhance it . The ortho-methoxy group in the target compound likely offers intermediate stability due to steric protection of the boron center.
Spectroscopic and Analytical Data
- NMR : Similar to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), the target compound’s ¹H NMR would show methoxy protons at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range.
- Mass Spec : Expected molecular ion peak at m/z 284.1 (C₁₆H₂₁BO₃⁺), consistent with analogs like 7h .
Research Implications and Limitations
- Limitations : Lack of direct stability data for the target compound necessitates further study. Contradictory reports on analogs (e.g., 7h vs. 7e) highlight substituent-dependent behavior .
Q & A
Q. What are the optimized synthetic routes for 2-[2-(2-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
The synthesis often involves palladium-catalyzed cross-coupling reactions. For example:
- Procedure : Use cesium carbonate in anhydrous THF under reflux with a boronic ester intermediate. Ethyl bromopropanoate or bromoacetate is added dropwise, followed by reflux for 6 hours under N₂ .
- Optimization : Elevated temperatures (80°C) in DMF with sodium carbonate enhance coupling efficiency, as seen in analogous dioxaborolane syntheses .
- Yield Considerations : Catalyst choice (e.g., PdCl₂(dppf)·CH₂Cl₂) and stoichiometric ratios (e.g., 1:1.2 boronic ester to aryl halide) are critical.
Q. What analytical methods are recommended for characterizing purity and structure?
- Purity Analysis : Gas chromatography (GC) with >97.0% purity thresholds is standard for dioxaborolanes .
- Structural Confirmation : Single-crystal X-ray diffraction (e.g., R factor = 0.031) provides precise bond-length data, while SMILES notations and InChI keys validate electronic structures .
- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy detect functional groups, with boron environments analyzed via ¹¹B NMR .
Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?
- Storage : Keep at 0–6°C in inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use gloves, protective eyewear, and fume hoods. Avoid contact with moisture, as borolanes are prone to decomposition .
- Waste Disposal : Classify as hazardous organic waste and consult professional disposal services .
Advanced Research Questions
Q. What mechanistic insights explain side reactions during Suzuki-Miyaura couplings with this compound?
- Key Factors : Competing protodeboronation occurs under acidic or aqueous conditions. Steric hindrance from the tetramethyl dioxaborolane ring slows transmetallation, requiring optimized base (e.g., Cs₂CO₃) and ligand systems .
- Catalyst Design : Bulky ligands (e.g., SPhos) mitigate homocoupling by stabilizing Pd intermediates .
Q. How do substituents on the methoxyphenyl group influence electronic properties and reactivity?
- Electron-Donating Groups (e.g., -OCH₃) : Enhance boronate stability but reduce electrophilicity in cross-couplings. Fluorinated analogs (e.g., 2-fluoro-6-methoxyphenyl derivatives) show altered conjugation, affecting absorption spectra .
- Applications : Methoxy groups improve solubility in polar solvents, facilitating use in polymer synthesis .
Q. What advanced applications exist in materials science, particularly photophysical or catalytic systems?
Q. How can contradictions in reported synthetic yields or conditions be resolved?
- Case Study : Discrepancies in DMF vs. THF solvent systems arise from differing solubilities of intermediates. THF is preferred for moisture-sensitive reactions, while DMF accelerates coupling at higher temperatures .
- Data Validation : Cross-reference multiple characterization techniques (e.g., GC, NMR, XRD) to confirm product identity when yields vary .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
